N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide
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Overview
Description
N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: The brominated pyridine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Methylsulfonylation: Finally, the compound is treated with methylsulfonyl chloride to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide and methylsulfonyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized forms of the sulfonamide or methylsulfonyl groups.
Reduction Products: Reduced forms of the sulfonamide or methylsulfonyl groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets through its sulfonamide and pyridine moieties. The bromine atom can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide: Similar structure with a chlorine atom instead of bromine.
N-(5-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide: Similar structure with a fluorine atom instead of bromine.
N-(5-iodopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide can influence its reactivity and binding properties, making it unique compared to its halogenated analogs. Bromine’s size and electronegativity can affect the compound’s interactions with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
N-(5-bromopyridin-3-yl)-N-methylsulfonylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O4S2/c1-15(11,12)10(16(2,13)14)7-3-6(8)4-9-5-7/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHZDOAVIGPKRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=CC(=CN=C1)Br)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745308 |
Source
|
Record name | N-(5-Bromopyridin-3-yl)-N-(methanesulfonyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217273-00-1 |
Source
|
Record name | N-(5-Bromopyridin-3-yl)-N-(methanesulfonyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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